

# Application Note: HPLC Analysis of N-Vanillyloctanamide

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Compound of Interest		
Compound Name:	N-Vanillyloctanamide	
Cat. No.:	B036664	Get Quote

#### Introduction

**N-Vanillyloctanamide**, a synthetic capsaicinoid, is gaining interest in the pharmaceutical and food industries for its sensory and potential therapeutic properties. Accurate and reliable quantification of **N-Vanillyloctanamide** in various matrices is crucial for quality control, formulation development, and research. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of **N-Vanillyloctanamide**, including sample preparation, chromatographic conditions, and method validation.

#### **Principle**

This method utilizes reversed-phase HPLC with UV detection to separate and quantify **N-Vanillyloctanamide**. The analyte is separated on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and water. Detection is performed at a wavelength where **N-Vanillyloctanamide** exhibits maximum absorbance, ensuring high sensitivity.

## **Experimental Protocols**

#### 1. Sample Preparation

The sample preparation protocol aims to extract **N-Vanillyloctanamide** from the sample matrix and remove potential interferences.

### Methodological & Application





- For Solid Samples (e.g., powders, formulations):
  - Accurately weigh a representative amount of the homogenized sample.
  - Add a suitable extraction solvent (e.g., methanol or acetonitrile) in a known volume.
  - Vortex the mixture for 2-3 minutes to ensure thorough mixing.
  - Sonicate the mixture for 15-20 minutes to facilitate the extraction of N-Vanillyloctanamide.
  - Centrifuge the sample at 4000 rpm for 10 minutes to pellet any undissolved particulates.[1]
  - Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.[1][2]
- For Liquid Samples (e.g., solutions, suspensions):
  - Pipette a known volume of the sample into a volumetric flask.
  - Dilute the sample with the mobile phase to a suitable concentration.
  - If the sample contains suspended particles, centrifuge and filter as described for solid samples.[1][2]

#### 2. Chromatographic Conditions

The following HPLC conditions have been optimized for the analysis of **N-Vanillyloctanamide**:



Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile : Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection	UV at 280 nm
Run Time	10 minutes

#### 3. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3]

- System Suitability: System suitability was assessed by injecting five replicates of a standard solution. The acceptance criteria were:
  - Relative Standard Deviation (RSD) of the peak area < 2.0%</li>
  - Tailing factor ≤ 2.0
  - Theoretical plates > 2000[3]
- Linearity: Linearity was evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.99.[4][5]
- Accuracy: The accuracy of the method was determined by a recovery study. A known amount of N-Vanillyloctanamide was spiked into a placebo sample at three different concentration levels. The percentage recovery was then calculated.



#### Precision:

- Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.
- Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on three different days by different analysts. The RSD for both repeatability and intermediate precision should be < 2.0%.[4]</li>
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5][6][7]

#### **Data Presentation**

Table 1: System Suitability Results

Parameter	Result	Acceptance Criteria
RSD of Peak Area (%)	0.85	< 2.0%
Tailing Factor	1.2	≤ 2.0
Theoretical Plates	5800	> 2000

Table 2: Linearity Data

Concentration (µg/mL)	Peak Area (mAU*s)
1	50.2
5	248.9
10	501.5
25	1255.3
50	2510.1
Correlation Coefficient (r²)	0.9998



Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Spiked (μg/mL)	Amount Recovered (μg/mL)	Recovery (%)
Low	10	9.85	98.5
Medium	25	25.45	101.8
High	50	50.90	101.8

#### Table 4: Precision Data

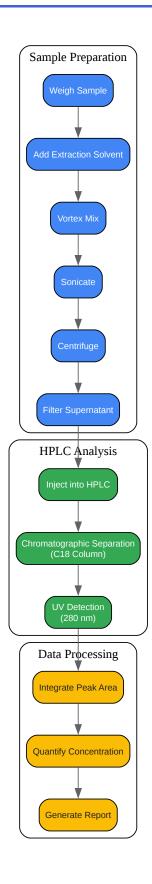
Precision Type	RSD (%)	Acceptance Criteria
Repeatability	0.95	< 2.0%
Intermediate Precision	1.35	< 2.0%

### Table 5: LOD and LOQ

Parameter	Value (μg/mL)
LOD	0.1
LOQ	0.3

## **Visualizations**

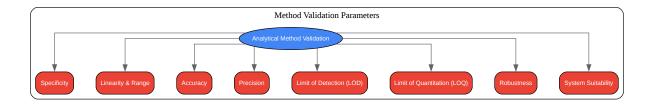




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Caption: Experimental workflow for the HPLC analysis of N-Vanillyloctanamide.





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Caption: Key parameters for analytical method validation according to ICH guidelines.

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